molecular formula C11H7N3O2 B018030 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 106981-59-3

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B018030
CAS No.: 106981-59-3
M. Wt: 213.19 g/mol
InChI Key: XRQUENNYLRJZDX-UHFFFAOYSA-N
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Description

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7N3O2. It is a derivative of benzonitrile, featuring a nitro group at the 5-position and a pyrrole ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile typically involves the condensation of 5-nitro-2-chlorobenzonitrile with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-amino-2-(1H-pyrrol-1-yl)benzonitrile.

    Substitution: Various amides or esters depending on the nucleophile used.

    Oxidation: Pyrrole-2,5-diones.

Scientific Research Applications

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(1H-imidazol-1-yl)benzonitrile
  • 5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile
  • 5-Nitro-2-(1H-indol-1-yl)benzonitrile

Uniqueness

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQUENNYLRJZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378975
Record name 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106981-59-3
Record name 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to Example 1, Step A, the reaction of 30.0 g (0.18 mole) of 2-amino-5-nitrobenzonitrile with 28.7 g (0.22 mole) of 2,5-dimethoxytetrahydrofuran in 60 ml of glacial acetic acid produced 41.0 g of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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